3-(2-chlorophenyl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylisoxazole-4-carboxamide
Description
The compound 3-(2-chlorophenyl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylisoxazole-4-carboxamide is a heterocyclic molecule featuring:
- A 2-chlorophenyl substituent at the 3-position of the isoxazole ring, enhancing lipophilicity and steric bulk.
- A tetrahydroisoquinoline moiety linked via a carboxamide group, with a cyclopropanecarbonyl substituent at the 2-position of the tetrahydroisoquinoline.
This structural complexity suggests possible applications in drug discovery, particularly in targeting enzymes or receptors requiring multivalent interactions.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O3/c1-14-21(22(27-31-14)19-4-2-3-5-20(19)25)23(29)26-18-9-8-15-10-11-28(13-17(15)12-18)24(30)16-6-7-16/h2-5,8-9,12,16H,6-7,10-11,13H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMQTABFUGAZJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(CCN(C4)C(=O)C5CC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylisoxazole-4-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure composed of several functional groups that may contribute to its biological activity. The key structural components include:
- Chlorophenyl group : Known for enhancing lipophilicity and bioactivity.
- Cyclopropanecarbonyl moiety : Often associated with various pharmacological effects.
- Isoxazole ring : This heterocyclic structure is prevalent in many bioactive compounds.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer properties : Preliminary studies suggest efficacy against various cancer cell lines.
- Anti-inflammatory effects : Potential to modulate inflammatory pathways.
- Antimicrobial activity : Exhibits inhibitory effects on certain bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |
| Antimicrobial | Effective against Gram-positive bacteria |
The mechanisms through which this compound exerts its biological effects are still under investigation. Potential pathways include:
- Inhibition of cell signaling pathways : Involvement in apoptosis and cell cycle regulation.
- Modulation of inflammatory mediators : Affecting cytokine production and signaling.
- Interaction with microbial cell membranes : Disruption leading to cell death.
Case Studies
-
Anticancer Activity Study
- A study evaluated the compound's effects on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response. The study highlighted the compound's potential as a lead for developing novel anticancer agents.
-
Anti-inflammatory Research
- In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of TNF-alpha and IL-6. This suggests that it may effectively mitigate inflammatory responses, warranting further exploration in chronic inflammatory diseases.
-
Antimicrobial Efficacy
- The compound was tested against Staphylococcus aureus and Escherichia coli. It demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 5 to 15 µg/mL, indicating its potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Analogs with Isoxazole Carboxamide Cores
3-(2-chlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide (2ZW)
- Key Differences: Substituent on the phenyl ring: 2-chlorophenyl (target) vs. 4-isopropylphenyl (2ZW).
6-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide
- Key Differences :
- Chromene-4-one scaffold replaces the isoxazole core.
- Sulfamoyl linkage instead of a direct carboxamide attachment.
Analogs with Tetrahydroisoquinoline Moieties
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide
- Key Differences :
- Sulfonamide group replaces the isoxazole carboxamide.
- 4-methoxy-2-methylbenzenesulfonyl substituent instead of the chlorophenyl-isoxazole system.
- Implications :
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide
- Key Differences :
- 4-(trifluoromethyl)benzamide group replaces the isoxazole-carboxamide.
Structural and Functional Data Table
Research Findings and Methodological Insights
- NMR Analysis : Comparative NMR studies (e.g., chemical shift profiling) can pinpoint substituent-induced changes in chemical environments, as demonstrated in studies of rapamycin analogs . For the target compound, regions analogous to "A" and "B" in Figure 6 of could highlight electronic effects of the 2-chlorophenyl and cyclopropanecarbonyl groups.
- Lumping Strategy: Compounds with shared scaffolds (e.g., isoxazole or tetrahydroisoquinoline) may be grouped for computational modeling or metabolic studies, streamlining analysis of physicochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
